

# Oritinib's Impact on EGFR L858R Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Oritinib** (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. This guide provides an in-depth technical overview of the effects of **Oritinib** on the EGFR L858R mutation, one of the most common activating mutations in NSCLC.

#### **Mechanism of Action**

**Oritinib** is an irreversible EGFR TKI that selectively targets mutant forms of EGFR, including the L858R and the T790M resistance mutation, while showing weaker activity against wild-type (WT) EGFR.[1][2] The mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival.[3]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the efficacy of **Oritinib** against EGFR mutations from in vitro and clinical studies.



Table 1: In Vitro Inhibitory Activity of Oritinib (SH-1028)

against various EGFR mutations

| EGFR Mutation               | IC50 (nM)   | Reference |
|-----------------------------|-------------|-----------|
| L858R                       | 0.7 - 2.35  | [1][3]    |
| L858R/T790M                 | 0.1 - 0.55  | [1][3]    |
| d746-750 (Exon 19 deletion) | 1.4 - 1.6   | [1][3]    |
| d746-750/T790M              | 0.84 - 0.89 | [1][3]    |
| L861Q                       | 4 - 13      | [1][3]    |
| Wild-Type (WT)              | 18          | [1][3]    |

Table 2: Clinical Efficacy of Oritinib in Patients with EGFR T790M-mutated NSCLC (Phase II Study -

NCT03823807)

| Clinical Endpoint                          | Value       | 95% Confidence<br>Interval (CI) | Reference |
|--------------------------------------------|-------------|---------------------------------|-----------|
| Objective Response<br>Rate (ORR)           | 60.4%       | 53.7% - 66.8%                   | [4]       |
| Disease Control Rate<br>(DCR)              | 92.5%       | 88.3% - 95.6%                   | [4]       |
| Median Progression-<br>Free Survival (PFS) | 12.6 months | 9.7 - 15.3 months               | [4]       |
| Median Duration of Response                | 12.5 months | 11.2 - Not Available            | [4]       |

Note: The patient population in this study had progressed on prior EGFR TKI therapy and harbored the T790M resistance mutation. A significant portion of these patients also had an underlying activating mutation such as L858R (30.4% of patients).[4]



# Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Oritinib** against various EGFR kinase mutants.

#### Methodology:

- Recombinant EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.) are used.
- A kinase reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide) is prepared.
- Oritinib is serially diluted to a range of concentrations.
- The kinase, ATP/substrate mix, and **Oritinib** are incubated together in a microplate.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as LanthaScreen™ TR-FRET or an ELISA-based assay.[5]
- The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

## **Cell Proliferation Assay (MTS Assay)**

Objective: To assess the effect of **Oritinib** on the viability of cancer cell lines with different EGFR mutation statuses.

#### Methodology:

- Human lung cancer cell lines, such as NCI-H1975 (harboring L858R and T790M mutations)
   and PC-9 (harboring an exon 19 deletion), are cultured in appropriate media.[2]
- Cells are seeded in 96-well plates and allowed to adhere overnight.



- Cells are treated with a range of concentrations of Oritinib for a specified period (e.g., 72 hours).
- After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well.
- The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.
- The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
- Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[6]

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Oritinib in a living organism.

#### Methodology:

- Immunocompromised mice (e.g., nude mice) are used.
- Human lung cancer cells, such as NCI-H1975 (L858R/T790M), are subcutaneously injected into the flanks of the mice.[1]
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into control and treatment groups.
- **Oritinib** is administered orally at a specified dose (e.g., 5 mg/kg daily) for a defined period (e.g., 14 consecutive days).[1]
- Tumor volume is measured regularly using calipers.
- At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting to assess protein expression and phosphorylation).



## **Signaling Pathways and Visualizations**

**Oritinib** exerts its therapeutic effect by inhibiting the EGFR signaling cascade. The L858R mutation leads to constitutive activation of EGFR, which in turn activates several downstream pathways crucial for cancer cell growth, proliferation, and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. [7]



Click to download full resolution via product page



Caption: **Oritinib** inhibits the constitutively active EGFR L858R mutant, blocking downstream signaling.



Click to download full resolution via product page

Caption: The preclinical and clinical development workflow for evaluating **Oritinib**'s efficacy.

## Conclusion

**Oritinib** is a potent and selective third-generation EGFR TKI with significant activity against the L858R mutation, as well as the common T790M resistance mutation. In vitro studies have demonstrated its low nanomolar inhibitory concentrations, and clinical trials have shown promising efficacy in patients with advanced NSCLC who have developed resistance to earlier-generation TKIs. The favorable safety profile and demonstrated clinical benefit make **Oritinib** a valuable therapeutic agent in the management of EGFR-mutated NSCLC. Further investigation in ongoing and future clinical trials will continue to define its role in the treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation EGFR inhibitor HS-10296 in combination with familinib, a multi-targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR-mutant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Oritinib's Impact on EGFR L858R Mutation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831329#oritinib-effect-on-egfr-l858r-mutation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com